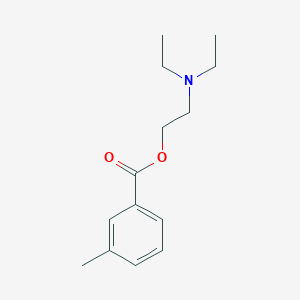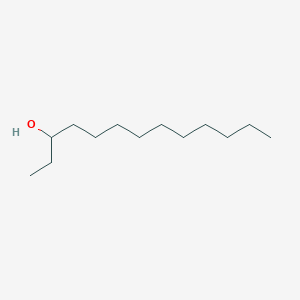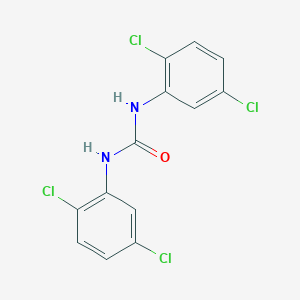
1,3-Bis(2,5-dichlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2,5-dichlorophenyl)urea, commonly known as Diuron, is a herbicide that has been widely used in agriculture for several decades. It belongs to the class of substituted ureas and is known for its ability to control the growth of weeds in crops. Diuron has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
作用機序
Diuron acts by inhibiting photosynthesis in plants, which leads to a decrease in the production of ATP and other energy-rich molecules. It does this by binding to the D1 protein of photosystem II, which is essential for the transfer of electrons during photosynthesis. This results in the disruption of the electron transport chain, which leads to the production of reactive oxygen species and ultimately cell death.
生化学的および生理学的効果
Diuron has been shown to have a range of biochemical and physiological effects on plants, animals, and the environment. It has been shown to affect the growth and development of plants, the metabolism of animals, and the microbial communities in soil. In humans, Diuron has been shown to have low toxicity, with no reported adverse effects at normal exposure levels.
実験室実験の利点と制限
Diuron has several advantages for laboratory experiments, including its availability, low cost, and well-established mechanism of action. However, it also has several limitations, including its potential to affect non-target organisms, its persistence in the environment, and its potential to bioaccumulate in living organisms.
将来の方向性
There are several future directions for research on Diuron, including the development of more effective herbicides with lower environmental impact, the investigation of its potential use in cancer treatment, and the study of its effects on microbial communities in soil. Additionally, there is a need for more research on the long-term effects of Diuron on the environment and on human health.
合成法
Diuron is synthesized by the reaction of 2,5-dichloroaniline with phosgene, followed by the reaction of the resulting product with urea. The reaction takes place in a solvent such as methanol or chloroform, and the product is purified by recrystallization. The purity of the product is determined by melting point analysis and spectroscopic methods such as infrared and nuclear magnetic resonance spectroscopy.
科学的研究の応用
Diuron has been extensively used in scientific research to study its effects on plants, animals, and the environment. It has been used to investigate the mechanisms of herbicidal action, the metabolism of the compound in plants and animals, and its effects on non-target organisms. Diuron has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
CAS番号 |
13201-85-9 |
|---|---|
製品名 |
1,3-Bis(2,5-dichlorophenyl)urea |
分子式 |
C13H8Cl4N2O |
分子量 |
350 g/mol |
IUPAC名 |
1,3-bis(2,5-dichlorophenyl)urea |
InChI |
InChI=1S/C13H8Cl4N2O/c14-7-1-3-9(16)11(5-7)18-13(20)19-12-6-8(15)2-4-10(12)17/h1-6H,(H2,18,19,20) |
InChIキー |
NGADHVHLPNQITE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)NC(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl |
正規SMILES |
C1=CC(=C(C=C1Cl)NC(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl |
その他のCAS番号 |
13201-85-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



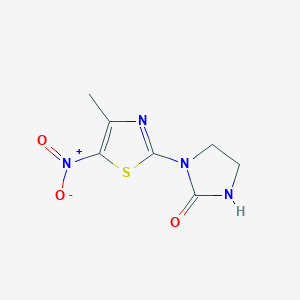
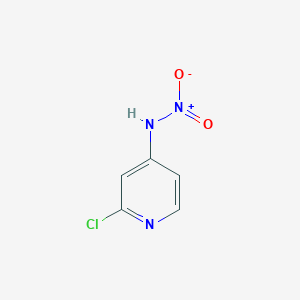
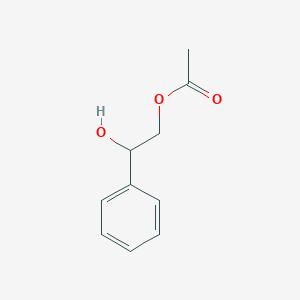
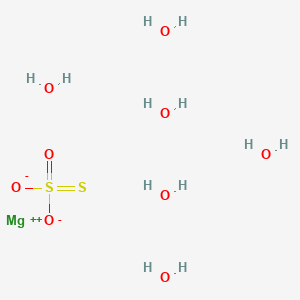
![Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)-](/img/structure/B80001.png)
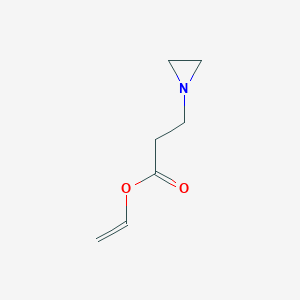
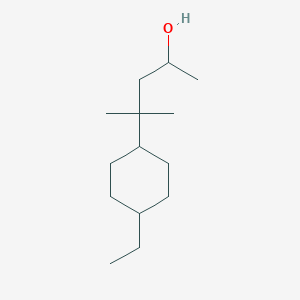
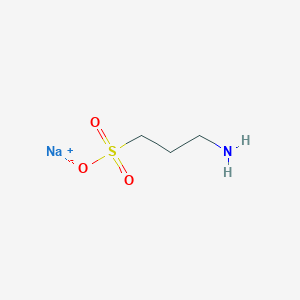
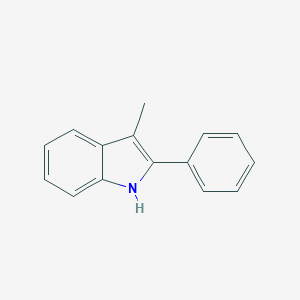
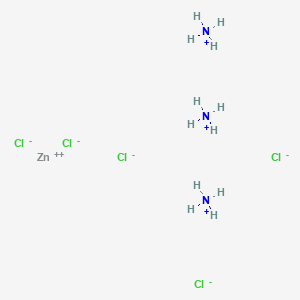
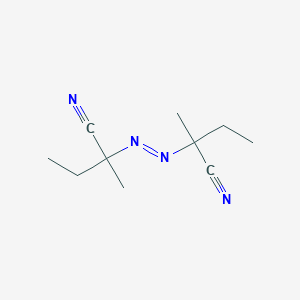
![4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester](/img/structure/B80017.png)
